molecular formula C8H6OS B12874597 2-Benzofuranthiol CAS No. 66355-56-4

2-Benzofuranthiol

Katalognummer: B12874597
CAS-Nummer: 66355-56-4
Molekulargewicht: 150.20 g/mol
InChI-Schlüssel: ZNZJQJLLXWDANB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran-2-thiol is a heterocyclic compound that features a benzene ring fused to a furan ring with a thiol group attached to the second carbon of the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzofuran-2-thiol can be synthesized through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran-2-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Benzofuran-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form benzofuran derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiol group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various benzofuran derivatives, disulfides, and sulfonic acids, which have diverse applications in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Benzofuran-2-thiol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of benzofuran-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. Additionally, the benzofuran core can interact with cellular receptors and signaling pathways, leading to diverse biological effects such as inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

    Benzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

    Benzofuran: Lacks the thiol group, making it less reactive in certain chemical reactions.

    Thiophene: A simpler heterocycle with a sulfur atom in the ring, lacking the benzene fusion.

Uniqueness: Benzofuran-2-thiol is unique due to the presence of both a benzofuran core and a reactive thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

66355-56-4

Molekularformel

C8H6OS

Molekulargewicht

150.20 g/mol

IUPAC-Name

1-benzofuran-2-thiol

InChI

InChI=1S/C8H6OS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5,10H

InChI-Schlüssel

ZNZJQJLLXWDANB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(O2)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.